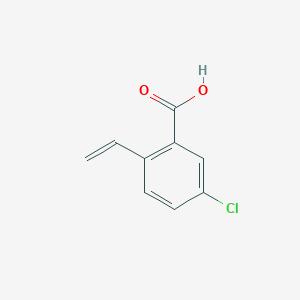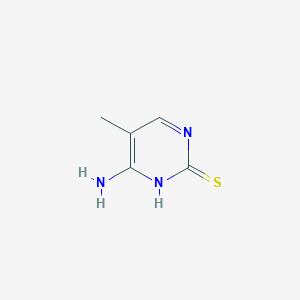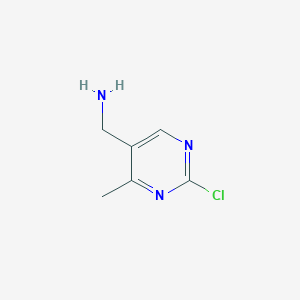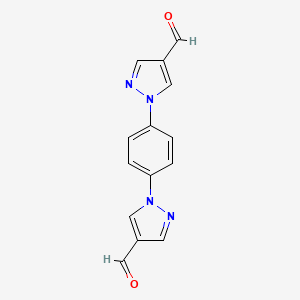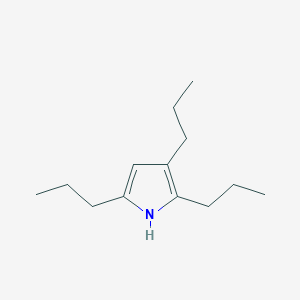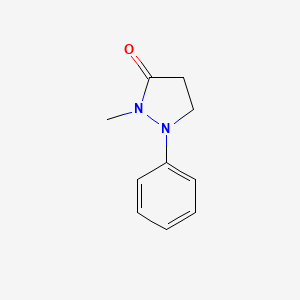
2-Methyl-1-phenylpyrazolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-phenylpyrazolidin-3-one is a heterocyclic compound with the molecular formula C10H12N2O It is a derivative of pyrazolidinone, characterized by a pyrazolidine ring substituted with a methyl group at the second position and a phenyl group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenylpyrazolidin-3-one can be achieved through several methods. One common approach involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization to form the pyrazolidinone ring. The reaction typically occurs under acidic conditions, with the use of a catalyst such as hydrochloric acid.
Another method involves the electrochemical oxidation of 1-phenylpyrazolidin-3-one in acetonitrile. This process uses tetraethylammonium fluoroborate as the supporting electrolyte and results in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-phenylpyrazolidin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The compound can be oxidized electrochemically in acetonitrile, resulting in the formation of a radical cation.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Tetraethylammonium fluoroborate in acetonitrile.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield radical cations, while reduction can produce reduced derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-phenylpyrazolidin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s potential biological activity is of interest in drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals with therapeutic properties.
Medicine: Research into its pharmacological properties could lead to the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-phenylpyrazolidin-3-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Phenylpyrazolidin-3-one
- 4-Methyl-1-phenylpyrazolidin-3-one
- 5-Phenylpyrazolidin-3-one
Uniqueness
2-Methyl-1-phenylpyrazolidin-3-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
54227-67-7 |
|---|---|
Molekularformel |
C10H12N2O |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
2-methyl-1-phenylpyrazolidin-3-one |
InChI |
InChI=1S/C10H12N2O/c1-11-10(13)7-8-12(11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI-Schlüssel |
VBLUKGUQPKHPKD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)CCN1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


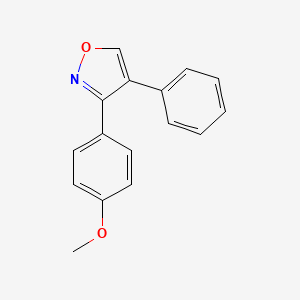

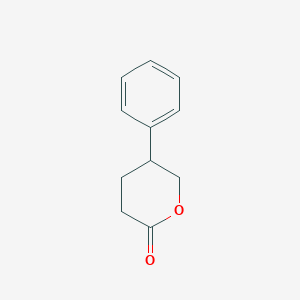
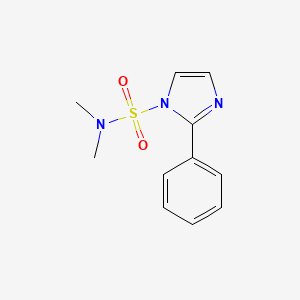
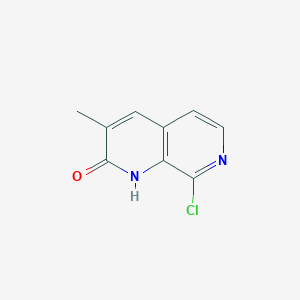
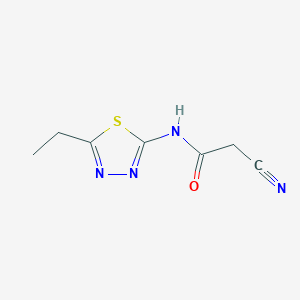
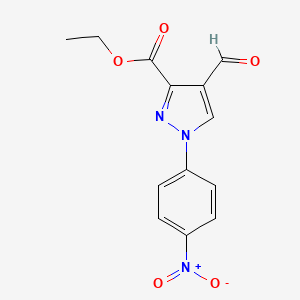
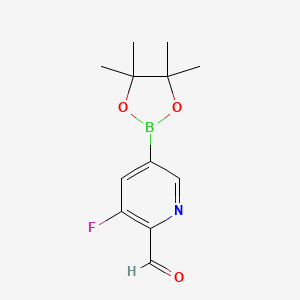
![Tert-Butyl 7-(Hydroxymethyl)-2,5-Diazaspiro[3.4]Octane-2-Carboxylate](/img/structure/B11768697.png)
